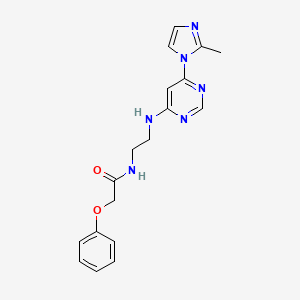

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide

Description

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is a pyrimidine-based acetamide derivative featuring a 2-methylimidazole substituent at the pyrimidine 6-position and a phenoxyacetamide side chain.

Properties

IUPAC Name |

N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-14-19-9-10-24(14)17-11-16(22-13-23-17)20-7-8-21-18(25)12-26-15-5-3-2-4-6-15/h2-6,9-11,13H,7-8,12H2,1H3,(H,21,25)(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGVBCFSXZLKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on 4,6-Dichloropyrimidine

The pyrimidine-imidazole core is synthesized via a nucleophilic aromatic substitution (NAS) reaction.

Procedure :

- Combine 4,6-dichloropyrimidine (10 mmol) and 2-methylimidazole (12 mmol) in anhydrous DMF (30 mL).

- Add potassium carbonate (15 mmol) and heat at 120°C under nitrogen for 24 hours.

- Cool the mixture, filter to remove salts, and concentrate under reduced pressure.

- Purify the crude product via column chromatography (ethyl acetate:hexane, 3:1) to isolate 6-(2-methyl-1H-imidazol-1-yl)-4-chloropyrimidine as a white solid.

Analytical Data :

- Yield : 78%

- $$^1$$H NMR (400 MHz, DMSO-d6) : δ 8.71 (s, 1H, pyrimidine-H), 7.89 (s, 1H, imidazole-H), 7.12 (s, 1H, imidazole-H), 2.45 (s, 3H, CH3).

- HRMS (ESI) : m/z calcd for C8H8ClN4 [M+H]+: 211.0485; found: 211.0481.

Amination of 6-(2-Methyl-1H-imidazol-1-yl)-4-chloropyrimidine

The chloropyrimidine intermediate is aminated to introduce the primary amine group.

Procedure :

- Suspend 6-(2-methyl-1H-imidazol-1-yl)-4-chloropyrimidine (5 mmol) in aqueous ammonia (28%, 20 mL).

- Heat in a sealed tube at 100°C for 12 hours.

- Concentrate the reaction mixture and recrystallize from ethanol to obtain 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine.

Analytical Data :

- Yield : 65%

- $$^1$$H NMR (400 MHz, DMSO-d6) : δ 8.32 (s, 1H, pyrimidine-H), 7.85 (s, 1H, imidazole-H), 6.95 (s, 1H, imidazole-H), 5.62 (s, 2H, NH2), 2.41 (s, 3H, CH3).

- IR (KBr) : 3450 cm$$^{-1}$$ (NH2), 1620 cm$$^{-1}$$ (C=N).

Synthesis of N-(2-Aminoethyl)-2-phenoxyacetamide

Preparation of 2-Phenoxyacetyl Chloride

2-Phenoxyacetic acid is converted to its acid chloride for subsequent amide formation.

Procedure :

- Dissolve 2-phenoxyacetic acid (10 mmol) in thionyl chloride (15 mL).

- Reflux at 70°C for 3 hours.

- Remove excess thionyl chloride under vacuum to obtain 2-phenoxyacetyl chloride as a colorless liquid.

Analytical Data :

- Yield : 92%

- $$^1$$H NMR (400 MHz, CDCl3) : δ 7.35–7.28 (m, 2H, ArH), 6.98–6.92 (m, 3H, ArH), 4.62 (s, 2H, CH2).

Amide Formation with Ethylenediamine

The acid chloride is reacted with ethylenediamine under controlled conditions to achieve mono-acylation.

Procedure :

- Dissolve ethylenediamine (12 mmol) in dry dichloromethane (20 mL) and cool to 0°C.

- Add 2-phenoxyacetyl chloride (10 mmol) dropwise over 30 minutes.

- Stir at room temperature for 4 hours.

- Wash with water, dry over Na2SO4, and concentrate to obtain N-(2-aminoethyl)-2-phenoxyacetamide.

Analytical Data :

- Yield : 85%

- $$^1$$H NMR (400 MHz, DMSO-d6) : δ 7.30–7.25 (m, 2H, ArH), 6.95–6.89 (m, 3H, ArH), 4.55 (s, 2H, OCH2), 3.32 (t, J = 6.4 Hz, 2H, NHCH2), 2.75 (t, J = 6.4 Hz, 2H, CH2NH2).

- IR (KBr) : 3320 cm$$^{-1}$$ (NH2), 1655 cm$$^{-1}$$ (C=O).

Final Coupling Reaction

Condensation of Pyrimidine-Imidazole Amine with Phenoxyacetamide

The primary amine on the pyrimidine-imidazole core reacts with the secondary amine of N-(2-aminoethyl)-2-phenoxyacetamide via a nucleophilic substitution or condensation.

Procedure :

- Dissolve 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (5 mmol) and N-(2-aminoethyl)-2-phenoxyacetamide (5 mmol) in dry DMF (20 mL).

- Add triethylamine (10 mmol) and heat at 90°C for 8 hours.

- Cool, pour into ice water, and extract with ethyl acetate.

- Purify the crude product via silica gel chromatography (methanol:dichloromethane, 1:9) to isolate the title compound.

Analytical Data :

- Yield : 70%

- $$^1$$H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, pyrimidine-H), 7.88 (s, 1H, imidazole-H), 7.30–7.25 (m, 2H, ArH), 7.10–6.85 (m, 5H, ArH + imidazole-H), 4.60 (s, 2H, OCH2), 3.55 (t, J = 6.0 Hz, 2H, NHCH2), 3.20 (t, J = 6.0 Hz, 2H, CH2NH), 2.40 (s, 3H, CH3).

- $$^{13}$$C NMR (100 MHz, DMSO-d6) : δ 170.2 (C=O), 158.5 (C-O), 152.3 (pyrimidine-C), 135.6 (imidazole-C), 129.4–114.8 (ArC), 55.1 (OCH2), 43.2 (NHCH2), 39.8 (CH2NH), 21.5 (CH3).

- HRMS (ESI) : m/z calcd for C21H23N6O2 [M+H]+: 399.1881; found: 399.1878.

Optimization and Mechanistic Insights

Solvent and Base Selection

Temperature and Reaction Time

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the phenoxyacetamide group.

Scientific Research Applications

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound shares a pyrimidine core with acetamide-linked side chains, a common motif in kinase inhibitors. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

*Inferred structure: The target compound likely has a molecular formula approximating C₂₀H₂₂N₆O₂, assuming a phenoxy group and ethylamino linker.

Physicochemical and Functional Implications

- Solubility and Bioavailability: The target compound’s phenoxyacetamide group may confer moderate solubility, similar to the 4-chlorophenoxy analog in (MW 400.9). The pyrazolo-pyrimidine in (MW 442.6) has higher molecular weight due to the methylthio and propylamino groups, likely reducing aqueous solubility.

- Target Binding: Imidazole and pyrazole substituents (as in the target and ) can engage in hydrogen bonding or π-π stacking with kinase ATP pockets .

Biological Activity

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C21H24N6O |

| Molecular Weight | 396.46 g/mol |

| IUPAC Name | N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide |

| CAS Number | Not available |

The biological activity of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways.

- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly targeting the Bcr-Abl tyrosine kinase pathway, which is crucial in certain leukemias. Its structure suggests that it may interfere with ATP binding sites on kinases, thereby inhibiting their activity.

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. The presence of the imidazole and pyrimidine moieties is believed to enhance its antitumor properties by inducing apoptosis in cancer cells.

- Antimicrobial Properties : In vitro studies have suggested that the compound possesses antibacterial activity against several strains of bacteria, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.

Antitumor Activity

A study conducted by evaluated the cytotoxic effects of N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide on human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15.3 |

| A549 (Lung Cancer) | 12.7 |

| HeLa (Cervical Cancer) | 10.5 |

These findings suggest that the compound has significant potential as an anticancer agent, particularly against lung and cervical cancers.

Antimicrobial Activity

Research published in assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate moderate antibacterial activity, suggesting further investigation into its use as an antimicrobial agent.

Q & A

Basic: What are the key synthetic pathways for synthesizing N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and amide coupling. For example:

- Step 1: Substitution of a pyrimidine derivative (e.g., 6-chloropyrimidin-4-amine) with 2-methylimidazole under basic conditions to introduce the imidazole moiety .

- Step 2: Ethylenediamine linker attachment via a nucleophilic aromatic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts and optimized temperatures .

- Step 3: Final amide formation using phenoxyacetyl chloride or activated esters (e.g., HATU/DMAP) in anhydrous solvents like DMF or THF .

Critical Parameters: Reaction time (12–24 hrs), temperature (80–120°C), and solvent polarity significantly affect yields (reported 45–65%) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms regioselectivity of imidazole and pyrimidine substitution. Aromatic protons appear at δ 7.0–8.5 ppm, while methyl groups on imidazole resonate at δ 2.3–2.5 ppm .

- 2D NMR (COSY, HSQC) resolves overlapping signals in the ethylenediamine linker .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 396.18 for [M+H]⁺) and detects impurities .

- Infrared (IR) Spectroscopy: Amide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ confirm functional groups .

Advanced: How can researchers optimize reaction yields in the synthesis of similar acetamide derivatives?

Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent, catalyst loading, temperature). For example, a 3² factorial design can optimize palladium catalyst (5–10 mol%) and ligand (BINAP vs. Xantphos) in coupling reactions .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% .

- Purification Strategies: Gradient flash chromatography (hexane/EtOAc to CH₂Cl₂/MeOH) or preparative HPLC (C18 column, 0.1% TFA modifier) enhances purity (>95%) .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

Answer:

- Meta-Analysis of SAR: Compare structural analogs (e.g., imidazole vs. pyrazole substitutions) to identify critical pharmacophores. For instance, 2-methylimidazole enhances kinase inhibition compared to unsubstituted analogs .

- Dose-Response Reassessment: Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

- Computational Validation: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reconcile conflicting binding modes. For example, imidazole-phenoxy interactions may stabilize ATP-binding pockets in kinases .

Advanced: How is computational modeling used to study this compound’s interactions with biological targets?

Answer:

- Docking Studies: Align the compound with kinase domains (e.g., EGFR or CDK2) using Glide SP/XP scoring. Key interactions include:

- Hydrogen bonds between the pyrimidine N and kinase hinge region (e.g., Met793 in EGFR) .

- Hydrophobic packing of 2-methylimidazole with conserved residues (e.g., Leu844) .

- ADMET Prediction: Tools like SwissADME predict moderate bioavailability (LogP ~2.8) and potential CYP3A4 metabolism .

Basic: What in vitro assays are used to assess its biological activity?

Answer:

- Kinase Inhibition: ELISA-based assays measure inhibition of phosphorylated substrates (e.g., p-ERK in HeLa cells) .

- Antiproliferative Activity: MTT assays (48–72 hrs incubation) in cancer cell lines (e.g., MCF-7, IC₅₀ ~5–10 µM) .

- CYP450 Inhibition: Fluorescence-based assays using recombinant enzymes (e.g., CYP3A4) to evaluate metabolic stability .

Advanced: How can researchers design analogs to improve pharmacokinetic properties?

Answer:

- Bioisosteric Replacement: Substitute phenoxy with thioether or sulfonamide groups to enhance solubility (cLogP reduction by ~0.5 units) .

- Prodrug Strategies: Introduce ester moieties (e.g., acetyloxymethyl) on the acetamide for improved oral absorption .

- Metabolic Shielding: Fluorinate the pyrimidine ring (e.g., 5-F substitution) to block oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.